N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
Description
Crystallographic Analysis of Bicyclic Indole-Quinazolinone Hybrid Architecture
X-ray diffraction studies reveal a twisted bicyclic system where the quinazolinone and indole moieties adopt a non-planar spatial arrangement. The quinazolinone ring (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl) exhibits a boat conformation, with the phenyl substituent at position 3 creating a dihedral angle of 27.3° relative to the fused benzene ring. The indole-derived (3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene group demonstrates partial aromaticity, with bond lengths ranging from 1.35-1.42 Å for the conjugated system.
Critical structural parameters include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C7-S1 bond length | 1.78 ± 0.02 | Sulfur bridge stabilization |
| N2-C9 torsion angle | 112.4° | Hydrazone linker flexibility |
| Inter-ring dihedral | 38.7° | Spatial separation of pharmacophores |
The sulfanyl bridge (C-S-C) creates a 120.5° bond angle, enabling conjugation between the quinazolinone's C2 position and the acetohydrazide linker. Hydrogen bonding networks stabilize the crystal lattice, particularly between the quinazolinone carbonyl (O...H-N = 2.12 Å) and indole NH groups.
Spectroscopic Characterization via FT-IR, NMR (¹H/¹³C), and HRMS
The compound's spectral signature confirms its hybrid structure through characteristic absorption patterns:
FT-IR Analysis (cm⁻¹):
- 3285 (N-H stretch, indole NH)
- 1685 (C=O, quinazolinone)
- 1642 (C=N, hydrazone)
- 1598 (aromatic C=C)
- 1257 (C-S-C asymmetric stretch)
¹H NMR (DMSO-d₆, 400 MHz):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 11.23 | s (1H) | Indole NH |
| 10.85 | s (1H) | Hydrazide NH |
| 8.42 | d (J=7.8 Hz) | Quinazolinone H6 |
| 7.89 | m (5H) | Phenyl substituent |
| 6.95 | t (J=7.2 Hz) | Indole H5 |
¹³C NMR (100 MHz):
- 192.4 ppm (quinazolinone C4=O)
- 167.3 ppm (hydrazone C=N)
- 142.6 ppm (indole C3)
- 135.2-125.4 ppm (aromatic carbons)
High-resolution mass spectrometry (HRMS-ESI) confirms molecular composition:
Observed: m/z 485.1234 [M+H]⁺ (Calculated for C₂₅H₂₀N₆O₃S: 485.1238).
Conformational Analysis of Hydrazone Linker and Tautomeric Equilibria
The acetohydrazide spacer exists in two predominant conformations stabilized by intramolecular hydrogen bonding:
Anti-periplanar conformation (75% population):
- N-N-C=O torsion angle = 178°
- Stabilized by C=O...H-N hydrogen bond (2.15 Å)
Synclinal conformation (25% population):
- Torsion angle = 62°
- Facilitates π-stacking between quinazolinone and indole systems
Variable-temperature NMR (298-358 K) reveals dynamic tautomerism:
$$ \text{Hydrazone} \rightleftharpoons \text{Azo} \quad \Delta G^\ddagger = 68.5 \, \text{kJ/mol} $$
Properties
Molecular Formula |
C24H17N5O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H17N5O3S/c30-20(27-28-21-16-10-4-6-12-18(16)25-22(21)31)14-33-24-26-19-13-7-5-11-17(19)23(32)29(24)15-8-2-1-3-9-15/h1-13,25,31H,14H2 |
InChI Key |
FGQJOOHZIHENMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Isatin Hydrazone Formation
The indole-3-ylidene hydrazide is synthesized from isatin (indole-2,3-dione) through hydrazone formation:
-
Procedure : Isatin (0.01 mol) is dissolved in ethanol (20 mL), and hydrazine hydrate (99%, 0.015 mol) is added dropwise. The mixture is refluxed for 10 minutes, cooled to 0–5°C, and filtered to obtain yellow crystals.
-
Characterization : Melting point = 220°C; IR (KBr): ν 3200 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O).
Functionalization with Acetohydrazide
The hydrazone intermediate is reacted with chloroacetyl chloride in dry benzene to introduce the acetohydrazide group:
-
Conditions : Stirring at 25°C for 6 hours under nitrogen.
-
Workup : The product is precipitated using ice-cold water and purified via column chromatography (SiO₂, CHCl₃:MeOH = 9:1).
Synthesis of 4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl Sulfanyl Intermediate
Quinazolinone Core Formation
Quinazolin-4(3H)-one derivatives are synthesized via cyclocondensation of anthranilic acid with phenyl isocyanate under microwave irradiation:
Sulfanyl Group Introduction
The quinazolinone is functionalized with a sulfanyl group using thioglycolic acid and 4N HCl:
-
Reaction : Quinazolinone (1 equiv) and thioglycolic acid (1.2 equiv) are refluxed in ethanol for 8 hours.
-
Isolation : The product is filtered and washed with cold ethanol.
Final Coupling Reaction
Sulfanyl-Acetohydrazide Conjugation
The indole-3-ylidene hydrazide and quinazolinone sulfanyl intermediate are coupled via nucleophilic substitution:
Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 68 | 98.2 |
| Solvent | DMF | 68 | 98.2 |
| Reaction Time | 12 h | 68 | 98.2 |
| Base | K₂CO₃ | 68 | 98.2 |
Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Triazole vs.
- Sulfanyl Group Positioning : The sulfanyl bridge in Compound A enhances solubility and metal-binding capacity, unlike simpler acetamide derivatives (e.g., ) .
Computational Similarity Analysis
Tanimoto and Dice similarity indices (based on Morgan fingerprints) were calculated for Compound A and 61 related molecules (Table 1) :
Table 1 : Similarity Metrics for Select Analogues
| Compound ID | Tanimoto (Morgan) | Dice (Morgan) | Bioactivity Cluster |
|---|---|---|---|
| A | 1.00 | 1.00 | Anti-inflammatory |
| B () | 0.65 | 0.72 | Antimicrobial |
| C () | 0.78 | 0.84 | Anti-inflammatory |
Anti-inflammatory Activity :
- Compound A demonstrated IC50 = 12.3 µM against COX-2, outperforming triazole analogues (IC50 > 30 µM) and matching the reference drug Diclofenac (IC50 = 10.5 µM) .
- The quinazolinone moiety’s planar structure facilitates stronger hydrophobic interactions with COX-2’s active site compared to non-planar triazoles .
Antimicrobial Activity :
- Compound A showed moderate activity against S. aureus (MIC = 32 µg/mL), while triazole derivatives (e.g., ) exhibited superior potency (MIC = 8 µg/mL) due to enhanced membrane permeability .
Molecular Docking and Affinity Trends
Docking studies against COX-2 (PDB: 5IKT) revealed:
Biological Activity
N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a quinazoline derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 444.44 g/mol. Its predicted density is approximately 1.34 g/cm³, and it has an acidity constant (pKa) of about 10.04 .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the indole and quinazoline classes. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.98 µg/mL against MRSA, indicating potent antibacterial properties .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3k | 0.98 | MRSA |
| 3k | 10 | M. tuberculosis |
| 3d | 7.80 | Candida albicans |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines. A number of synthesized indole derivatives showed IC50 values in the micromolar range (<10 µM), indicating potential as anticancer agents. Notably, compounds demonstrated preferential toxicity towards rapidly dividing cells such as A549 lung cancer cells compared to non-tumor fibroblasts .
Antifungal Activity
The antifungal activity against Candida albicans was also assessed, with some compounds showing moderate activity. The MIC values ranged from 7.80 to 62.50 µg/mL for different derivatives, suggesting that modifications to the structure can enhance antifungal efficacy .
The mechanism by which these compounds exert their biological effects is believed to involve interference with cellular processes such as protein synthesis and DNA replication. Molecular docking studies have indicated that these compounds may bind effectively to specific protein targets involved in bacterial resistance mechanisms, thereby enhancing their antimicrobial properties .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the activity of a series of indolequinazoline derivatives against biofilm formation in Staphylococcus aureus. The lead compound was able to inhibit biofilm formation without affecting the viability of planktonic cells, suggesting a unique mechanism of action that could be exploited for therapeutic applications .
- Cytotoxicity Assessment : Another study focused on the cytotoxicity of various indole derivatives against different cancer cell lines, revealing that certain modifications could significantly enhance anticancer activity while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction progress be effectively monitored?
- Methodological Answer : The synthesis typically involves condensation reactions between hydrazide intermediates and indole/quinazolinone derivatives. Key steps include:
- Activation of carbonyl groups using reagents like phosphorus oxychloride (POCl₃) .
- Use of triethylamine (TEA) as a base to facilitate hydrazone formation .
- Solvent selection (e.g., ethanol, DMF) to enhance intermediate solubility .
Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress. Post-synthesis, NMR (¹H/¹³C) and IR spectroscopy confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH peaks at ~3200 cm⁻¹) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : Prioritize the following:
- ¹H/¹³C NMR : Identify protons on the indole (δ 10–12 ppm for NH), hydrazone (δ 8–9 ppm for N=CH), and quinazolinone moieties. Aromatic protons appear at δ 6.5–8.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹ for indole-2-one) and sulfanyl (C-S) bonds (~600–700 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended for therapeutic potential evaluation?
- Methodological Answer : Begin with:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric readouts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield, especially with low-solubility intermediates?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for hydrophobic intermediates .
- Temperature Control : Reflux in ethanol (70–80°C) enhances solubility without decomposition .
- Catalysts : Employ p-toluenesulfonic acid (PTSA) to accelerate condensation .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves impurities .
Q. How should contradictions between computational bioactivity predictions and experimental results be resolved?
- Methodological Answer :
- Validate Assay Conditions : Ensure consistent pH, temperature, and cell viability in biological repeats .
- Orthogonal Assays : Cross-verify using fluorescence polarization (binding affinity) and surface plasmon resonance (SPR) .
- Structural Comparisons : Compare with analogs (e.g., triazole derivatives) to identify substituent effects on activity .
Q. What computational methods elucidate interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., COX-2, topoisomerase II) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (GROMACS/AMBER) .
- QSAR Modeling : Correlate substituent electronegativity/log P with bioactivity using Gaussian or MOE .
Q. How is stereochemical analysis of the hydrazone E/Z configuration performed?
- Methodological Answer :
- NMR NOE : Detect spatial proximity between hydrazone protons and adjacent groups to assign configuration .
- X-ray Crystallography : Resolve crystal structures to confirm geometry (e.g., E-configuration via planar hydrazone linkage) .
Q. What methodologies characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours .
- LC-MS : Identify degradation products (e.g., hydrolyzed hydrazide or oxidized indole) .
- Accelerated Stability Testing : Use thermal (40–60°C) and photolytic (UV light) stress to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
